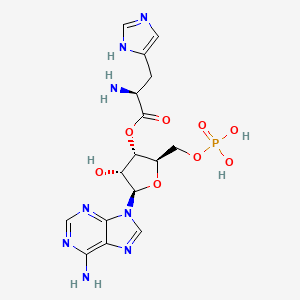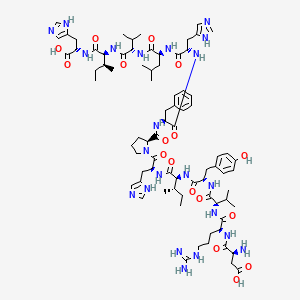
Angiotensinogen (1-13) (human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angiotensinogen (1-13) (human) is a peptide fragment derived from the precursor protein angiotensinogen. Angiotensinogen is a key component of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body. The peptide fragment angiotensinogen (1-13) is of significant interest due to its potential biological activities and implications in various physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Angiotensinogen (1-13) (human) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions, including specific pH, temperature, and solvent environments to ensure the correct formation of peptide bonds .
Industrial Production Methods: Industrial production of angiotensinogen (1-13) (human) involves scaling up the SPPS process. This includes optimizing reaction conditions, such as the concentration of reagents and the duration of each synthesis step, to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the desired peptide fragment from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Angiotensinogen (1-13) (human) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Various alkylating agents under controlled pH and temperature.
Major Products Formed: The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .
Applications De Recherche Scientifique
Angiotensinogen (1-13) (human) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in the renin-angiotensin system and its potential effects on blood pressure regulation and fluid balance.
Medicine: Explored for its therapeutic potential in treating hypertension and cardiovascular diseases. It is also used in the development of diagnostic assays for angiotensinogen-related disorders.
Industry: Utilized in the production of peptide-based drugs and as a reference standard in quality control processes
Mécanisme D'action
Angiotensinogen (1-13) (human) exerts its effects through the renin-angiotensin system. The peptide is cleaved by the enzyme renin to produce angiotensin I, which is further processed to generate various bioactive peptides, including angiotensin II. Angiotensin II binds to specific receptors, leading to vasoconstriction, increased blood pressure, and the regulation of fluid and electrolyte balance. The molecular targets and pathways involved include the angiotensin II type 1 receptor (AT1R) and the angiotensin II type 2 receptor (AT2R), which mediate different physiological responses .
Comparaison Avec Des Composés Similaires
Angiotensinogen (1-13) (human) can be compared with other angiotensin peptides, such as:
Angiotensin I: The immediate product of angiotensinogen cleavage by renin, which is further converted to angiotensin II.
Angiotensin II: The primary effector peptide of the renin-angiotensin system, known for its potent vasoconstrictive properties.
Angiotensin (1-7): A peptide with vasodilatory and anti-inflammatory effects, counteracting the actions of angiotensin II.
Uniqueness: Angiotensinogen (1-13) (human) is unique due to its specific sequence and the potential to generate multiple bioactive peptides through enzymatic processing. This versatility allows it to participate in various physiological processes and makes it a valuable target for therapeutic interventions .
Propriétés
Formule moléculaire |
C79H116N22O17 |
|---|---|
Poids moléculaire |
1645.9 g/mol |
Nom IUPAC |
(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C79H116N22O17/c1-11-44(9)64(99-71(110)56(30-47-22-24-51(102)25-23-47)94-73(112)62(42(5)6)97-67(106)53(20-16-26-86-79(81)82)90-66(105)52(80)34-61(103)104)75(114)95-58(32-49-36-84-39-88-49)77(116)101-27-17-21-60(101)72(111)93-55(29-46-18-14-13-15-19-46)68(107)92-57(31-48-35-83-38-87-48)69(108)91-54(28-41(3)4)70(109)98-63(43(7)8)74(113)100-65(45(10)12-2)76(115)96-59(78(117)118)33-50-37-85-40-89-50/h13-15,18-19,22-25,35-45,52-60,62-65,102H,11-12,16-17,20-21,26-34,80H2,1-10H3,(H,83,87)(H,84,88)(H,85,89)(H,90,105)(H,91,108)(H,92,107)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,106)(H,98,109)(H,99,110)(H,100,113)(H,103,104)(H,117,118)(H4,81,82,86)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-,64-,65-/m0/s1 |
Clé InChI |
LNAACUNIBFSGKG-NIHJDLRZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



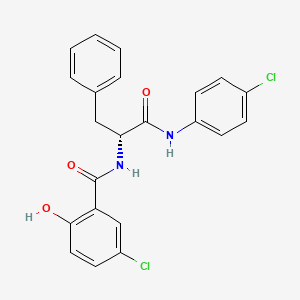


![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
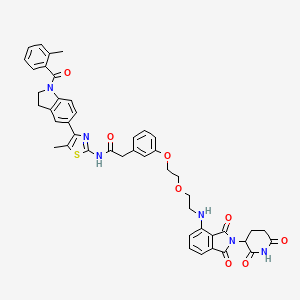
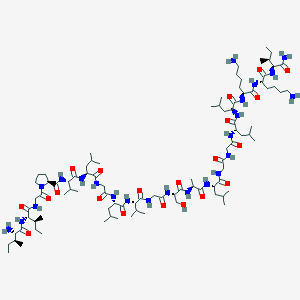


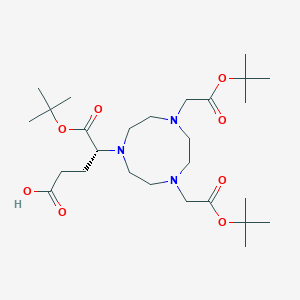
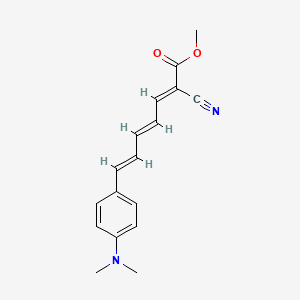
![3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B12374060.png)
